molecular formula C14H17BN2O3 B2951598 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one CAS No. 2586056-48-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one

Cat. No.: B2951598
CAS No.: 2586056-48-4
M. Wt: 272.11
InChI Key: IDLVZDSCWSQWRD-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a phthalazinone core with a boronate ester group, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with boronic acids or boronate esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated phthalazinone reacts with a boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The phthalazinone core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced phthalazinone derivatives.

    Substitution: Substituted phthalazinone derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and probes.

    Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one depends on its application. In organic synthesis, it acts as a boronate ester, facilitating cross-coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate group, which can form reversible covalent bonds with diols and other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical properties and reactivity compared to other boronate esters. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-16-17-12(11)18/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVZDSCWSQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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